molecular formula C8H5F2NO3 B13423259 6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde

6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde

Cat. No.: B13423259
M. Wt: 201.13 g/mol
InChI Key: NHIGHALJCADISO-UHFFFAOYSA-N
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Description

6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde is a benzodioxole derivative featuring an amino group at position 6, two fluorine atoms at position 2, and an aldehyde functional group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C8H5F2NO3

Molecular Weight

201.13 g/mol

IUPAC Name

6-amino-2,2-difluoro-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C8H5F2NO3/c9-8(10)13-6-1-4(3-12)5(11)2-7(6)14-8/h1-3H,11H2

InChI Key

NHIGHALJCADISO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1OC(O2)(F)F)N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with appropriate reagents to introduce the amino and aldehyde groups. One common method involves the use of 2,2-dichloro-1,3-benzodioxole, which is reacted with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions involving the amino group.

Major Products

    Oxidation: 6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid.

    Reduction: 6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzodioxole Aldehydes
Compound Name Substituents (Positions) Key Functional Groups Biological/Industrial Relevance Reference
6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde 2-F, 2-F; 6-NH₂; 5-CHO Aldehyde, Amino, Difluoro Pharmaceutical intermediate
6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine 2-F, 2-F; 6-Cl; 5-NH₂ Amine, Difluoro, Chloro Intermediate for agrochemicals
7-Bromobenzo[d][1,3]dioxole-5-carbaldehyde 7-Br; 5-CHO Aldehyde, Bromo Flavoring agent, organic synthesis
7-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde 7-CF₃; 5-CHO Aldehyde, Trifluoromethyl Potential fluorinated drug candidate
Benzo[d][1,3]dioxole-5-carbaldehyde 5-CHO Aldehyde Precursor for chalcones and acrylonitriles

Key Observations :

  • Electron-Withdrawing Groups (F, Br, CF₃) : Enhance stability and influence reaction selectivity. For example, bromo and trifluoromethyl analogs are used in flavoring and fluorinated drug synthesis .
  • Amino Group: Introduces nucleophilic sites for coupling reactions, as seen in the target compound’s role in indole synthesis .
  • Aldehyde Functionality: Critical for condensation reactions (e.g., Knoevenagel, Schiff base formation) .
Physicochemical Properties
Property This compound 6-Chloro-2,2-difluoro Analog 7-Bromo Analog 7-Trifluoromethyl Analog
Molecular Weight ~215 g/mol (estimated) ~225 g/mol ~229 g/mol ~218 g/mol
Polarity High (NH₂, CHO) Moderate (Cl, NH₂) Moderate (Br) Low (CF₃ dominates)
Solubility Likely polar solvents (DMSO, methanol) Similar to target compound Low in water Low in water
Reactivity High (aldehyde + amino for cross-coupling) Moderate (amine + chloro) Moderate High (CF₃ stabilizes intermediates)

Data Sources :

  • The bromo analog (7-Bromobenzo[d][1,3]dioxole-5-carbaldehyde) has a density of ~1.3 g/cm³ and boiling point ~180°C, suggesting higher volatility compared to the amino-difluoro target compound .
  • The trifluoromethyl analog’s molecular mass (218.13 g/mol) indicates lighter substituents but greater lipophilicity .

Biological Activity

6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde (CAS No. 294619-52-6) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that incorporates both amino and difluoro groups, which may influence its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C8H6F2N2O3
  • Molecular Weight : 204.14 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
AppearanceYellow solid
SolubilitySoluble in DMSO
Melting PointNot specified

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1,3-Dioxolane DerivativeS. aureus625 µg/mL
1,3-Dioxolane DerivativeC. albicans312.5 µg/mL
This compoundTBDTBD

The biological activity of compounds similar to this compound often involves disruption of cellular processes in target organisms. For instance:

  • Inhibition of Cell Wall Synthesis : Many dioxole derivatives interfere with the synthesis of peptidoglycan in bacterial cell walls.
  • Membrane Disruption : Some compounds cause destabilization of microbial membranes leading to cell lysis.

Study on Antibacterial Activity

A comparative study evaluated the antibacterial properties of various dioxole derivatives against common pathogens. The results indicated that compounds with amino substitutions showed enhanced activity against Gram-positive bacteria . Although direct data for this compound is not available, its structural characteristics suggest it may exhibit similar properties.

Study on Antifungal Activity

Another study focused on the antifungal capabilities of related compounds demonstrated significant efficacy against Candida albicans, with MIC values as low as 156 µg/mL for certain derivatives . This suggests that the incorporation of amino and difluoro groups could enhance antifungal activity.

Safety and Toxicology

While specific toxicity data for this compound is limited, related compounds have been evaluated for safety. General handling precautions include:

  • Avoiding inhalation and skin contact .
  • Use in well-ventilated areas .

Toxicological assessments indicate that prolonged exposure may lead to irritation; however, comprehensive studies are needed to establish a safety profile .

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